

Core Thermodynamic Properties of Lutetium Trifluoride

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Compound of Interest

Compound Name: *Lutetium trifluoride*

Cat. No.: *B082217*

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Lutetium trifluoride is a white, crystalline solid known for its high thermal stability.^{[2][3]} Its high melting and boiling points are characteristic of rare earth trifluorides, which are valued for high-temperature applications.^[4]

Quantitative Data Summary

The melting and boiling points of **Lutetium trifluoride** have been determined and are presented below. The values show a high degree of consistency across various sources.

Property	Temperature (°C)	Temperature (K)	References
Melting Point	1182	1455	[1][2][3][5][6]
1184	1457	[7]	
Boiling Point	2200	2473	[2][3][5][6]

Experimental Determination Protocols

The accurate determination of the melting and boiling points of refractory materials like **Lutetium trifluoride** requires specialized high-temperature techniques. The primary methods cited in the literature are Differential Thermal Analysis (DTA) and Drop Calorimetry.

Synthesis and Purification of High-Purity LuF₃

A prerequisite for accurate measurement is the synthesis of high-purity **Lutetium trifluoride**. A common method involves the fluorination of Lutetium Oxide (Lu_2O_3) with anhydrous hydrogen fluoride (HF) at elevated temperatures (e.g., 750°C).^[8]

Following the initial synthesis, a crucial purification step is employed to reduce oxygen-containing impurities, such as unreacted oxides or oxyfluorides.^{[8][9]} This is often achieved by treating the fluoride in a dynamic HF-argon atmosphere at a temperature approximately 150°C above its melting point. This process reduces the oxygen content to minimal levels (e.g., below 20 ppm by weight), ensuring the thermophysical properties measured are representative of the pure compound.^[8]

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a primary technique for determining the melting point of rare earth trifluorides.^[9]

- Principle: DTA measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. A phase transition in the sample, such as melting, results in the absorption of heat (an endothermic event), which creates a detectable temperature difference between the sample and the reference. This is observed as a distinct peak or thermal arrest in the DTA curve.^[9]
- Methodology:
 - A small, accurately weighed sample of high-purity LuF_3 is placed in a crucible (e.g., tantalum). An inert reference material (e.g., Al_2O_3) is placed in an identical crucible.
 - Both crucibles are placed in a furnace and heated at a constant, controlled rate.
 - Thermocouples are used to continuously monitor the temperatures of both the sample and the reference.
 - The difference in temperature (ΔT) is plotted against the sample temperature. The onset of the endothermic peak corresponding to melting is taken as the melting point.

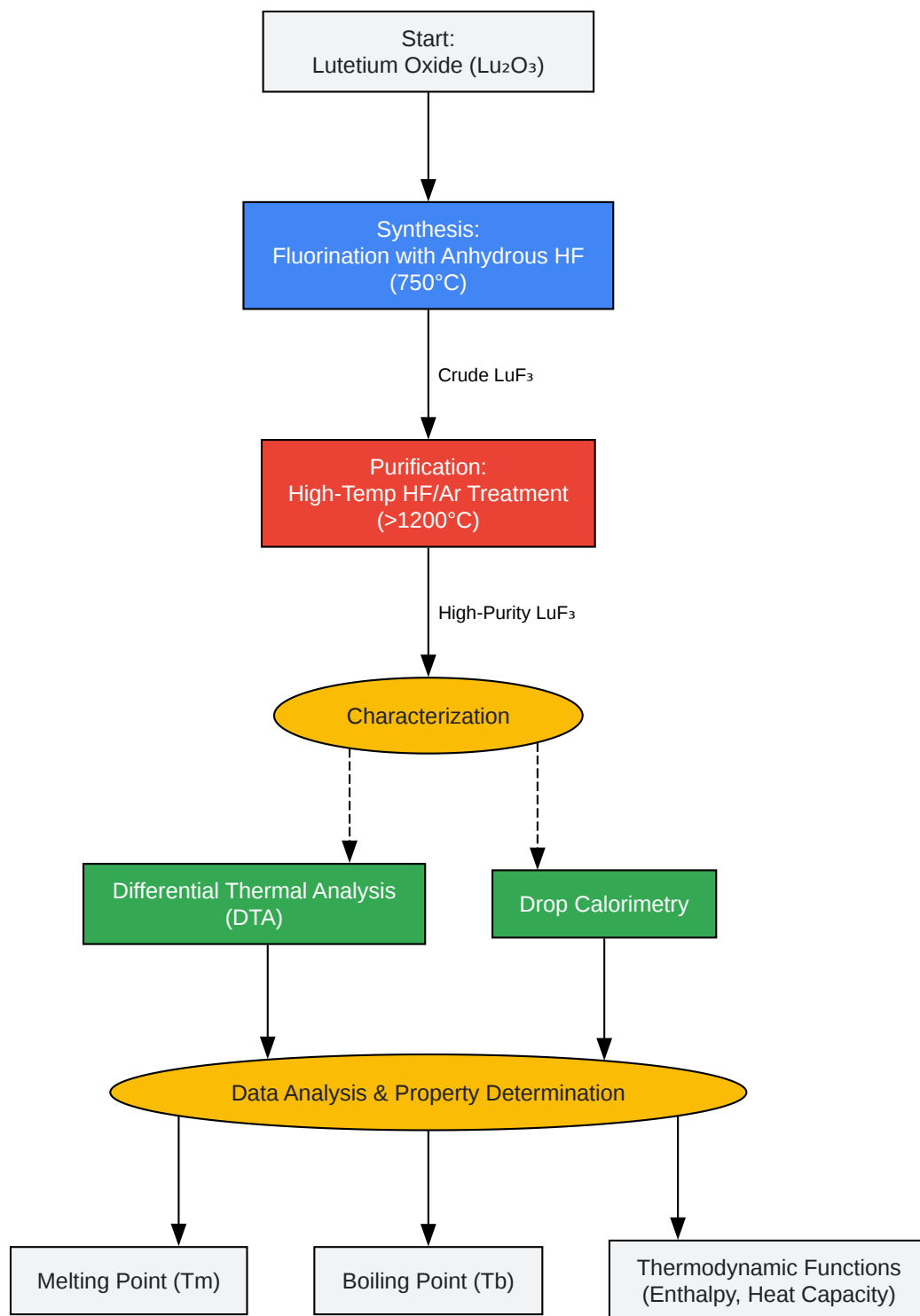
Drop Calorimetry

Drop calorimetry is employed to measure the high-temperature heat content (enthalpy) of materials.[8][10] From the enthalpy measurements across a wide temperature range, key thermodynamic properties, including the heat capacity and the enthalpy of fusion (heat required for melting), can be derived. The melting point is identified as the temperature at which a sharp increase in enthalpy occurs.

- Principle: This method involves heating a sample to a known, stable high temperature and then dropping it into a calorimeter held at a reference temperature (e.g., room temperature). The heat released by the sample as it cools is precisely measured by the temperature rise of the calorimeter block.
- Methodology:
 - The LuF_3 sample is encapsulated in a suitable container (e.g., a tantalum crucible) and suspended in a high-temperature furnace.[8]
 - The furnace heats the sample to a specific, precisely measured temperature. Temperature is often monitored using a calibrated platinum-platinum-rhodium thermocouple.[8]
 - The heated sample is then dropped into a calorimeter, typically a large copper block of known heat capacity, causing the block's temperature to rise.[8]
 - The total heat absorbed by the calorimeter is calculated from its temperature change. This value corresponds to the enthalpy of the sample at the initial high temperature relative to the final calorimeter temperature.
 - The procedure is repeated at various temperatures, often at 50° intervals, with smaller 10° intervals near the melting point to accurately capture the phase transition.[8] The plot of enthalpy versus temperature will show a distinct step change at the melting point.

Experimental and Logical Workflow

The characterization of **Lutetium trifluoride**'s thermal properties follows a systematic workflow, from material synthesis to final data analysis. The following diagram illustrates this logical progression.



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Caption: Workflow for LuF₃ Synthesis and Thermal Property Characterization.

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